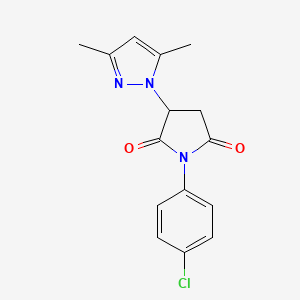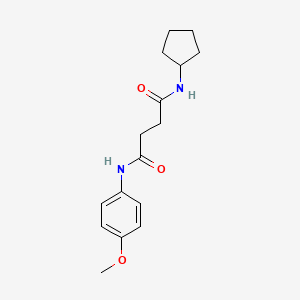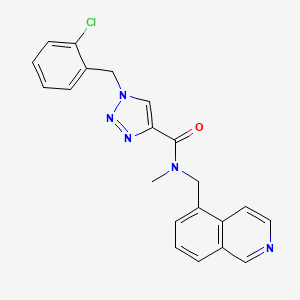![molecular formula C22H16BrClN2O2S B5001847 (2E,4Z)-5-(4-bromophenyl)-5-chloro-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]penta-2,4-dienenitrile](/img/structure/B5001847.png)
(2E,4Z)-5-(4-bromophenyl)-5-chloro-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]penta-2,4-dienenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E,4Z)-5-(4-bromophenyl)-5-chloro-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]penta-2,4-dienenitrile is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a chloro group, a dimethoxyphenyl group, and a thiazolyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4Z)-5-(4-bromophenyl)-5-chloro-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]penta-2,4-dienenitrile typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the bromophenyl and dimethoxyphenyl groups. The final step involves the formation of the penta-2,4-dienenitrile structure under controlled conditions, such as specific temperatures and the use of catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound would require large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is essential for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
(2E,4Z)-5-(4-bromophenyl)-5-chloro-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]penta-2,4-dienenitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide), solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
(2E,4Z)-5-(4-bromophenyl)-5-chloro-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]penta-2,4-dienenitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which (2E,4Z)-5-(4-bromophenyl)-5-chloro-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]penta-2,4-dienenitrile exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, or inducing changes in gene expression. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(2E,4Z)-5-(4-bromophenyl)-5-chloro-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]penta-2,4-dienenitrile: Unique due to its specific combination of functional groups and structural features.
Other thiazole derivatives: Share the thiazole ring but differ in the substituents attached to the ring.
Other penta-2,4-dienenitrile compounds: Similar in having the penta-2,4-dienenitrile structure but differ in the attached groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of a bromophenyl group, a chloro group, a dimethoxyphenyl group, and a thiazolyl group, which confer distinct chemical and biological properties not found in other similar compounds.
Propiedades
IUPAC Name |
(2E,4Z)-5-(4-bromophenyl)-5-chloro-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]penta-2,4-dienenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrClN2O2S/c1-27-20-10-6-15(11-21(20)28-2)19-13-29-22(26-19)16(12-25)5-9-18(24)14-3-7-17(23)8-4-14/h3-11,13H,1-2H3/b16-5+,18-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEMRMXODSJYHCL-BHRSDGNBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)C(=CC=C(C3=CC=C(C=C3)Br)Cl)C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C/C=C(/C3=CC=C(C=C3)Br)\Cl)/C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,4-dichloro-N-{4-[(3-methoxybenzoyl)amino]phenyl}benzamide](/img/structure/B5001773.png)
![5-methyl-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B5001780.png)
![N-(2-butyl-3-propyl-4-quinolinyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide oxalate](/img/structure/B5001784.png)

![ethyl 2-{[N-(sec-butyl)glycyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5001792.png)

![6-amino-4-(3,5-dichloro-2-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5001811.png)

![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(2,4-dimethylphenoxy)propan-2-ol;dihydrochloride](/img/structure/B5001829.png)
![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone;oxalic acid](/img/structure/B5001863.png)
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-nitrobenzamide](/img/structure/B5001867.png)
![3-methyl-1-(1-methyl-2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5001878.png)
![(5E)-1-(4-chlorophenyl)-5-[[2,5-dimethyl-1-(4-nitrophenyl)pyrrol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5001882.png)

